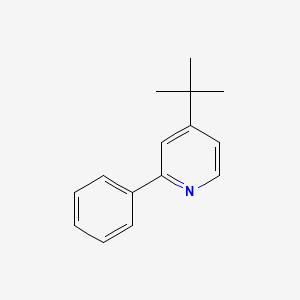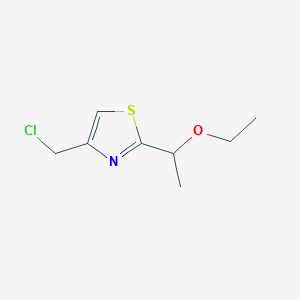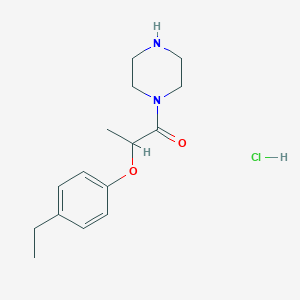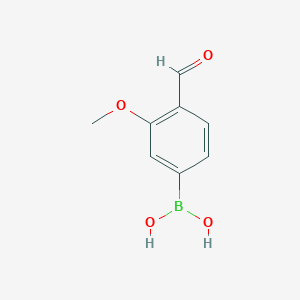
(4-Formyl-3-methoxyphenyl)boronic acid
Übersicht
Beschreibung
“(4-Formyl-3-methoxyphenyl)boronic acid” is a type of organoboron compound. It has a molecular weight of 179.97 . The linear formula of this compound is HCOC6H3(OCH3)B(OH)2 .
Molecular Structure Analysis
The molecular structure of “(4-Formyl-3-methoxyphenyl)boronic acid” consists of a benzene ring with a formyl group (HC=O), a methoxy group (OCH3), and a boronic acid group (B(OH)2) attached to it .Chemical Reactions Analysis
Boronic acids, including “(4-Formyl-3-methoxyphenyl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
“(4-Formyl-3-methoxyphenyl)boronic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 400.8±55.0 °C at 760 mmHg, and a flash point of 196.2±31.5 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Cross-Coupling
(4-Formyl-3-methoxyphenyl)boronic acid: is a valuable reagent in the Suzuki–Miyaura cross-coupling (SM) reaction. This reaction is pivotal in forming carbon-carbon bonds, which are foundational in organic synthesis. The boronic acid acts as a nucleophilic partner, coupling with electrophilic halides in the presence of a palladium catalyst . The mild conditions and functional group tolerance make this method highly versatile for synthesizing complex organic molecules.
Molecular Docking Studies
In the field of computational chemistry, (4-Formyl-3-methoxyphenyl)boronic acid is used in molecular docking studies. These studies predict the preferred orientation of the boronic acid when bound to proteins, which is crucial for understanding its potential as an inhibitor for enzymes like serine proteases . Such insights are valuable for drug design and development, particularly in cancer therapy.
Boron Neutron Capture Therapy (BNCT)
BNCT is an innovative cancer treatment approach that relies on the capture of neutrons by boron-containing compounds. (4-Formyl-3-methoxyphenyl)boronic acid can be used as a precursor for developing agents suitable for BNCT. The boron compounds accumulate in tumor cells and upon neutron irradiation, produce cytotoxic species that can destroy cancer cells .
Synthesis of Pharmaceutical Intermediates
The formyl group in (4-Formyl-3-methoxyphenyl)boronic acid makes it a prime candidate for synthesizing intermediates in pharmaceuticals. It serves as a starting point for the creation of various active compounds, including enzyme stabilizers and inhibitors. Its versatility allows for the development of a wide range of bactericidal and therapeutic agents .
Organic Synthesis
As a synthetic intermediate, (4-Formyl-3-methoxyphenyl)boronic acid is used in various organic reactions beyond the Suzuki–Miyaura coupling. Its ability to undergo transmetalation makes it a valuable component in reactions requiring the transfer of organic groups from boron to other metals .
Catalytic Cycles
In catalysis, (4-Formyl-3-methoxyphenyl)boronic acid can participate in catalytic cycles involving protodeboronation. This process is essential for the synthesis of complex organic molecules, including natural products and potential pharmaceuticals. The boronic acid acts as a transient partner, engaging in a sequence of reactions that lead to the formation of the desired product .
Wirkmechanismus
The mechanism of action of boronic acids in Suzuki-Miyaura cross-coupling reactions involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with the organic halide or pseudohalide. In transmetalation, the organoboron compound is transferred from boron to palladium .
Safety and Hazards
“(4-Formyl-3-methoxyphenyl)boronic acid” is considered hazardous. It may cause skin irritation, respiratory irritation, and serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and using personal protective equipment .
Eigenschaften
IUPAC Name |
(4-formyl-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVMUJGTTXMMTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681871 | |
| Record name | (4-Formyl-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Formyl-3-methoxyphenyl)boronic acid | |
CAS RN |
815620-00-9 | |
| Record name | (4-Formyl-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Formyl-3-methoxyphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





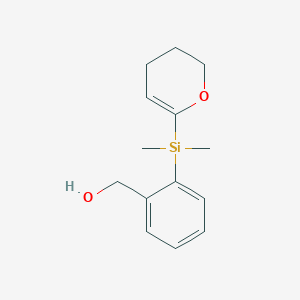

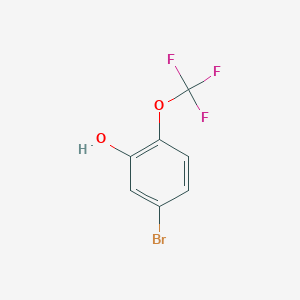
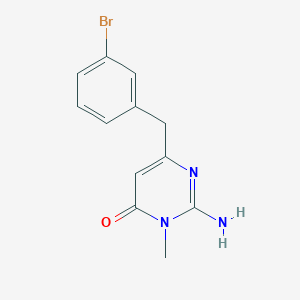
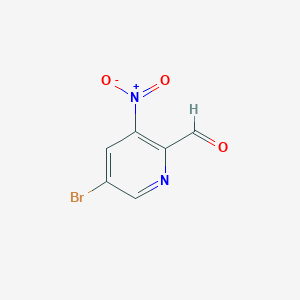
![1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1441425.png)

